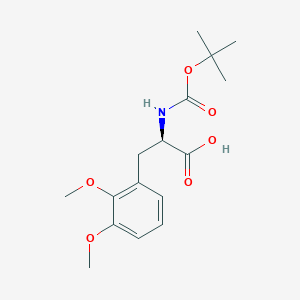

N-Boc-2,3-dimethoxy-D-phenylalanine

Beschreibung

Significance of Unnatural Amino Acids as Research Tools

Unnatural amino acids are invaluable tools in chemical and biological research. By incorporating UAAs with unique structures and properties into proteins, scientists can expand the chemical diversity of these essential biomolecules. rsc.org This allows for the creation of proteins with enhanced stability, novel functions, and improved therapeutic potential. rsc.org

The applications of UAAs in research are extensive and varied. They are used to:

Develop new drugs: UAAs can be used to optimize the activity, selectivity, and stability of drug molecules.

Engineer proteins: By introducing UAAs, researchers can alter the structure and function of proteins to create enzymes with improved catalytic efficiency or antibodies with enhanced targeting capabilities. rsc.org

Probe protein structure and function: UAAs can act as molecular probes to help scientists better understand how proteins work within biological systems. sigmaaldrich.comquora.com

Create novel biomaterials: The unique properties of UAAs make them useful in the development of new materials for a variety of applications.

Overview of N-Boc-Protected Phenylalanine Derivatives in Research

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in peptide chemistry. rsc.org It is used to temporarily block the amino group of an amino acid, preventing it from reacting while other chemical modifications are being made. peptide.com The Boc group is stable under many reaction conditions but can be easily removed when needed. organic-chemistry.org

N-Boc-protected phenylalanine derivatives are a class of unnatural amino acids that have a Boc group attached to the nitrogen atom of the phenylalanine backbone. These derivatives are important building blocks in the synthesis of peptides and other complex molecules. chemimpex.com The presence of the Boc group allows for the controlled and sequential addition of amino acids to a growing peptide chain. peptide.com

Researchers utilize N-Boc-protected phenylalanine derivatives in a variety of applications, including:

Solid-phase peptide synthesis: This technique allows for the efficient synthesis of peptides on a solid support. rsc.orgnih.gov

Drug development: These derivatives are used to create peptide-based drugs with improved properties, such as increased stability and enhanced biological activity. chemimpex.com

Biophysical studies: By incorporating these derivatives into peptides, scientists can study the structure and dynamics of proteins. rsc.orgmdpi.com

Structural Context of N-Boc-2,3-dimethoxy-D-phenylalanine within Amino Acid Chemistry

This compound is a specific type of N-Boc-protected phenylalanine derivative. Its structure is characterized by three key features:

A D-phenylalanine core: Phenylalanine is an aromatic amino acid with a phenyl group attached to its side chain. The "D" designation indicates that it is the D-isomer, or enantiomer, of the amino acid. In nature, most amino acids are in the L-form. The use of D-amino acids can make peptides more resistant to degradation by enzymes in the body. profacgen.com

A Boc protecting group: As discussed previously, the Boc group protects the amino group of the phenylalanine.

Two methoxy (B1213986) groups on the phenyl ring: The phenyl ring of the phenylalanine has two methoxy (-OCH3) groups attached at the 2 and 3 positions. These groups can influence the molecule's electronic properties and how it interacts with other molecules.

The combination of these features makes this compound a valuable tool for creating peptides with specific properties. Its unique structure can be used to influence the peptide's conformation, stability, and biological activity.

Structure

2D Structure

Eigenschaften

Molekularformel |

C16H23NO6 |

|---|---|

Molekulargewicht |

325.36 g/mol |

IUPAC-Name |

(2R)-3-(2,3-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)9-10-7-6-8-12(21-4)13(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1 |

InChI-Schlüssel |

JAGRPPICOCHMKT-LLVKDONJSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=CC=C1)OC)OC)C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)OC)OC)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N Boc 2,3 Dimethoxy D Phenylalanine and Analogues

General N-Boc Protection Strategies for Amino Acids

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines, particularly in peptide synthesis. Its popularity stems from its stability across a range of chemical conditions and the ease with which it can be removed. wikipedia.orgrsc.org

Di-tert-butyl Dicarbonate Acylation Approaches

The most prevalent method for introducing a Boc group is the acylation of an amine using di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640) ((Boc)₂O). wikipedia.orgjk-sci.com This reaction is typically performed in a mixture of solvents, such as dioxane and water, with a base like sodium hydroxide (B78521) or triethylamine. orgsyn.org The base deprotonates the amino group, enhancing its ability to attack the Boc anhydride. jk-sci.com The reaction can also proceed effectively without a solvent. researchgate.net For amino acids with phenolic hydroxyl groups, there is generally low selectivity, as the hydroxyl group is also readily acylated by the Boc anhydride.

Catalytic Systems and Reaction Conditions in N-Boc Protection

To enhance the efficiency of N-Boc protection, various catalytic systems have been developed. Catalysts such as 4-(dimethylamino)pyridine (DMAP) are often used to accelerate the reaction. rsc.orgwikipedia.org Other organocatalysts, like guanidine (B92328) hydrochloride, have also been shown to be effective. researchgate.net The use of catalysts allows the reaction to proceed under milder conditions and can improve yields. For instance, guanidine hydrochloride can catalyze the N-Boc protection of amino acids in ethanol (B145695) at a moderately elevated temperature of 35–40°C. chemicalbook.com

Interactive Data Table: Catalytic Systems for N-Boc Protection of Amines

| Catalyst | Solvent | Temperature | Key Advantages |

|---|---|---|---|

| 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile/Dichloromethane (B109758) | Room Temperature | Accelerates reaction for a variety of amines. rsc.orgwikipedia.org |

| Guanidine Hydrochloride | Ethanol | 35-40°C | Efficient for amino acids and peptides. researchgate.netchemicalbook.com |

| Amberlyst-15 | Ethanol | Room Temperature | Heterogeneous catalyst, easily separable and reusable. researchgate.net |

| Iodine | Solvent-free | Room Temperature | Mild, solvent-free conditions. organic-chemistry.org |

| Perchloric acid on silica-gel | Solvent-free | Room Temperature | Highly efficient, reusable catalyst. organic-chemistry.org |

Chemoselective Deprotection Strategies for N-Boc Groups

The removal of the Boc group is typically achieved under acidic conditions. A common method involves the use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). wikipedia.orgjk-sci.com This process is highly selective, as other common protecting groups in peptide synthesis, like the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, are stable under these conditions. researchgate.netresearchgate.net This orthogonality is a significant advantage in multi-step syntheses. organic-chemistry.org Milder deprotection methods have also been developed, such as using oxalyl chloride in methanol (B129727) or bismuth(III) trichloride, which can be useful when other acid-sensitive groups are present in the molecule. uky.eduresearchgate.net

Stereoselective Synthesis Approaches for Substituted Phenylalanines

Achieving the correct stereochemistry is critical for the biological activity of molecules derived from N-Boc-2,3-dimethoxy-D-phenylalanine. Therefore, stereoselective synthetic methods are essential.

Asymmetric Hydrogenation of Dehydroamino Acid Precursors

A powerful strategy for synthesizing enantiomerically pure amino acids is the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. wikipedia.orgresearchgate.net These precursors are N-acylated derivatives with a double bond at the α,β-position. wikipedia.org The hydrogenation is carried out using a chiral transition metal catalyst, often based on rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand. researchgate.net For the synthesis of D-amino acids, the catalyst is chosen to selectively produce the (R)-enantiomer. This method has been successfully applied to the synthesis of various D-amino acids with high enantiomeric excess. nih.gov In some cases, enzymes can also be used to stereoselectively reduce dehydroamino acids to D-amino acids. nih.gov

Interactive Data Table: Catalysts in Asymmetric Hydrogenation for D-Amino Acid Synthesis

| Catalyst Type | Precursor Type | Key Feature |

|---|---|---|

| Chiral Rhodium-phosphine complexes | N-acylamino acrylates | High enantioselectivity for a range of substrates. researchgate.net |

| Chiral Ruthenium complexes | N-sulfonylated-γ,δ-dehydroamino acids | Effective for tetrasubstituted dehydroamino acid derivatives. |

| Zinc and NADPH-dependent hydrogenases | Dehydroamino acids in peptides | Enzymatic reduction to D-amino acids. nih.gov |

| Flavin-dependent oxidoreductases | Dehydroamino acids in peptides | Enzymatic reduction to D-amino acids. nih.gov |

Advanced Cross-Coupling Reactions for Aromatic Ring Functionalization (e.g., Negishi, Suzuki)

The introduction of substituents onto the phenyl ring of phenylalanine can be achieved through advanced cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound, like a boronic acid, with an organic halide, catalyzed by a palladium complex. acs.orgnih.gov This reaction is a versatile tool for creating biaryl systems and has been used to synthesize various 4-aryl phenylalanines directly from 4-borono phenylalanine and aryl halides, often accelerated by microwave irradiation. acs.orgnih.gov It has also been applied to modify phenylalanine residues within peptides. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, also catalyzed by palladium or nickel. rsc.orgwikipedia.org This reaction is highly versatile and has been used to synthesize a variety of unnatural amino acids, including substituted phenylalanines. rsc.orgrsc.org The Negishi coupling is known for its high functional group tolerance and its ability to be performed in aqueous environments, which is beneficial for modifying peptides. rsc.org

Chiral Pool and Auxiliary-Mediated Synthetic Strategies

The chiral pool approach is a powerful strategy in asymmetric synthesis, utilizing readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials. mdpi.com These natural molecules serve as versatile chiral building blocks that can be chemically transformed into more complex target molecules, including unnatural amino acids. mdpi.comnih.gov For instance, L-aspartic and L-glutamic acids can act as chiral sources for the synthesis of various unnatural chiral α-amino acids. nih.gov Similarly, D-threonine, which contains an additional stereocenter, has been used as a starting material for complex targets. mdpi.com

Another powerful technique is the use of chiral auxiliaries. In this method, an achiral substrate is temporarily joined to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed. For the synthesis of D-phenylalanine derivatives, phase-transfer catalysis using chiral catalysts derived from Cinchona alkaloids has proven effective. nih.gov In one study, the asymmetric α-alkylation of a glycine (B1666218) Schiff base with various substituted benzyl (B1604629) bromides was catalyzed by pseudoenantiomeric Cinchona alkaloid derivatives. This method yielded a series of both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives with high yields and excellent enantioselectivity. nih.gov Such strategies are applicable for producing a wide range of unnatural amino acids, including those with specific ring substitutions like the 2,3-dimethoxy pattern. nih.govqyaobio.com

| Strategy | Description | Key Features |

| Chiral Pool Synthesis | Uses naturally occurring, enantiopure molecules (e.g., L-amino acids, D-threonine) as starting materials to be chemically converted into the target molecule. mdpi.comnih.gov | Leverages existing chirality; efficient for creating complex stereocenters. mdpi.com |

| Chiral Auxiliary-Mediated Synthesis | A temporary chiral group is attached to an achiral precursor to direct the formation of a specific enantiomer during a key reaction step. researchgate.netnih.gov | High stereoselectivity; applicable to a broad range of substrates. nih.gov |

| Asymmetric Phase-Transfer Catalysis | Uses chiral catalysts (e.g., Cinchona alkaloid derivatives) to control the stereochemistry of reactions like alkylation of glycine derivatives. nih.gov | Operationally simple, mild conditions, and scalable. nih.gov |

Enzymatic Methods for Enantioselective D-Amino Acid Synthesis

Enzymatic methods offer a highly specific and environmentally friendly alternative for synthesizing enantiomerically pure D-amino acids. nih.govnih.gov These biocatalytic approaches can achieve high yields and enantiomeric excess (>99% ee) under mild conditions. portlandpress.comnih.gov

One prominent strategy is the deracemization of racemic amino acids. This involves the stereospecific transformation of the unwanted L-enantiomer into an intermediate that can be converted back to the racemate or directly to the D-enantiomer. nih.govportlandpress.com For example, a chemoenzymatic process can use an L-amino acid oxidase (LAAO) or L-amino acid deaminase (LAAD) to selectively oxidize the L-amino acid to its corresponding α-keto acid. nih.govrsc.org This intermediate is then non-selectively reduced back to the racemic amino acid, allowing the process to continue until the mixture is fully converted to the desired D-enantiomer. portlandpress.com

Another powerful approach involves engineering enzymes for specific functions. D-amino acid dehydrogenases (DAADH), which are not abundant in nature, have been created through protein engineering. nih.govwikipedia.org These artificial enzymes can catalyze the reductive amination of α-keto acids to produce a wide range of D-amino acids with high stereoselectivity. nih.gov For instance, an engineered DAADH derived from meso-diaminopimelate dehydrogenase has been used to synthesize D-phenylalanine derivatives with greater than 99% enantiomeric excess. mdpi.com

Phenylalanine ammonia (B1221849) lyases (PALs) have also been adapted for the synthesis of D-phenylalanine derivatives. nih.govnih.gov While PALs naturally catalyze the conversion of L-phenylalanine to cinnamic acid, they can be used in reverse to perform hydroamination of cinnamic acids. mdpi.comwikipedia.org By coupling PAL-catalyzed amination with a deracemization system (e.g., using an L-amino acid deaminase), a variety of substituted cinnamic acids can be converted into optically pure D-phenylalanine derivatives. nih.govresearchgate.net Researchers have also used directed evolution to create PAL variants with increased selectivity for the formation of D-amino acids. nih.govnih.gov

| Enzyme/System | Strategy | Substrates | Products |

| L-Amino Acid Oxidase (LAAO) / L-Amino Acid Deaminase (LAAD) | Kinetic resolution or deracemization of racemic amino acids. nih.govportlandpress.comrsc.org | Racemic or L-phenylalanine derivatives. nih.govrsc.org | D-phenylalanine derivatives. rsc.org |

| Engineered D-Amino Acid Dehydrogenase (DAADH) | Asymmetric reductive amination. nih.govmdpi.com | α-Keto acids (e.g., phenylpyruvic acid derivatives). wikipedia.orgmdpi.com | D-phenylalanine and other D-amino acids. mdpi.com |

| Phenylalanine Ammonia Lyase (PAL) Cascade | Asymmetric hydroamination coupled with in-situ deracemization. nih.govnih.gov | Substituted cinnamic acids. nih.govnovartis.com | D- and L-phenylalanine derivatives. nih.gov |

Derivatization Strategies for this compound Side Chains

The functionalization of the phenyl ring of N-Boc-D-phenylalanine derivatives is crucial for creating diverse molecular structures for applications in drug discovery and materials science. nih.govnih.gov These modifications allow for the fine-tuning of a molecule's physicochemical properties and biological activity. nih.govnih.gov

Synthesis of Variously Ring-Substituted Phenylalanine Derivatives

The synthesis of phenylalanine derivatives with specific substitutions on the aromatic ring, such as the 2,3-dimethoxy pattern, can be achieved through several methods. One common approach is to start with an already substituted precursor, such as a substituted benzyl bromide or cinnamic acid, and then construct the amino acid backbone using methods described previously (e.g., phase-transfer catalysis or enzymatic synthesis). nih.govnih.gov

Alternatively, modern catalytic methods allow for the direct functionalization of the C-H bonds on the phenyl ring at a late stage of the synthesis. nih.govrsc.org Palladium-catalyzed reactions, for example, have been developed for the C-H arylation and olefination of N-protected amino acids. sciencedaily.com A recently developed method employs a chiral transient directing group to achieve palladium-catalyzed atroposelective C–H vinylation of biaryl aldehydes, which can be derived from amino acids. acs.org Fluorinated phenylalanines, which have significant pharmaceutical applications, can be synthesized via direct C(sp³)–H fluorination using specific catalysts and reagents like Selectfluor. nih.gov These advanced techniques provide a modular approach to creating a wide array of ring-substituted phenylalanine derivatives. acs.org

| Method | Description | Example Application |

| Asymmetric Alkylation | Alkylation of a glycine derivative with a pre-functionalized benzyl bromide using a chiral phase-transfer catalyst. nih.gov | Synthesis of various mono- and di-substituted chiral phenylalanine derivatives. nih.gov |

| Enzymatic Hydroamination | PAL-catalyzed addition of ammonia to a pre-functionalized cinnamic acid. nih.govnih.gov | Synthesis of optically pure D-phenylalanine derivatives from various cinnamic acids. nih.gov |

| Palladium-Catalyzed C-H Functionalization | Direct modification of C-H bonds on the phenyl ring of a phenylalanine derivative using a palladium catalyst and a suitable directing group. sciencedaily.comacs.org | Late-stage arylation or vinylation to produce complex, unnatural amino acids. acs.org |

| Direct Fluorination | Catalytic α-C(sp³)–H fluorination of a phenylalanine derivative using a fluorine source like Selectfluor. nih.gov | Synthesis of α-fluorophenylalanine derivatives. nih.gov |

Subsequent Functionalization for Scaffold Generation

Unnatural amino acids like this compound are valuable building blocks for generating larger, well-defined molecular scaffolds. nih.govqyaobio.com Their unique side chains can introduce novel functionalities and structural constraints into peptides and other macromolecules, which is highly desirable in medicinal chemistry and materials science. nih.govresearchgate.net

The incorporation of such derivatized amino acids into peptides can enhance their stability against enzymatic degradation and modulate their biological activity. nih.gov The Boc-protected amine and the carboxylic acid ends of the amino acid serve as handles for standard peptide synthesis. The functionalized phenyl ring can then act as a key element in the final scaffold, influencing its conformation and interaction with biological targets.

These amino acid-based scaffolds can be further elaborated. For example, the vinyl groups introduced via C-H activation can undergo subsequent transformations like oxidative cleavage to generate new functional groups, such as aldehydes, which can then be used to build more complex architectures. acs.org The ability to introduce diverse functional groups at specific positions on the amino acid side chain allows for the rational design of scaffolds for a variety of applications, from therapeutic agents to advanced biomaterials. nih.govresearchgate.net

Stereochemical Impact in N Boc 2,3 Dimethoxy D Phenylalanine Research

Significance of Enantiomeric Purity in Chiral Building Blocks

Chiral building blocks are optically pure compounds used in the synthesis of more complex, single-enantiomer molecules. enamine.net The use of enantiomerically pure starting materials like D-phenylalanine derivatives is crucial in drug discovery and development because biological systems, such as enzymes and receptors, are themselves chiral. enamine.net This chirality means they often interact differently with each enantiomer of a chiral drug. One enantiomer might produce a desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. enamine.net

The enantiomeric purity of a building block, such as N-Boc-2,3-dimethoxy-D-phenylalanine, is a measure of its stereochemical integrity. High enantiomeric purity is essential for several reasons:

Predictable Pharmacology: Using an enantiomerically pure compound ensures that the subsequent biological and pharmacological studies are investigating the effects of a single, well-defined molecule. This avoids ambiguity in structure-activity relationship (SAR) studies, where the goal is to understand how a molecule's structure relates to its biological activity. nih.gov

Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines regarding stereoisomeric drugs. enamine.net Developers are often required to characterize each enantiomer separately, making the use of enantiomerically pure building blocks a strategic advantage in the drug development pipeline. enamine.net

Efficiency in Synthesis: Starting with a pure enantiomer prevents the need for costly and often difficult chiral separation or resolution steps later in a synthetic sequence.

The market for single-isomer drugs has grown significantly, underscoring the industry's shift towards developing enantiomerically pure pharmaceuticals to create safer and more effective treatments. enamine.net Non-natural D-amino acids, like D-phenylalanine, are particularly valuable as they can be incorporated into peptides to increase resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. nih.gov

Control of Stereochemistry in Synthetic Pathways Involving D-Phenylalanine Derivatives

Achieving high enantiomeric purity in D-phenylalanine derivatives requires precise control over the stereochemistry during their synthesis. Chemists employ several strategies to ensure the desired stereochemical outcome. These methods can be broadly categorized into asymmetric synthesis, enzymatic catalysis, and the use of chiral auxiliaries.

Asymmetric Phase-Transfer Catalysis: This method has proven effective for the synthesis of unnatural α-amino acid derivatives. nih.gov It involves the α-alkylation of a glycine (B1666218) Schiff base using a chiral phase-transfer catalyst, such as those derived from Cinchona alkaloids. The choice of catalyst dictates the resulting stereochemistry; for instance, a cinchonine-derived catalyst can yield (R)-α-amino acid derivatives, while a cinchonidine-based catalyst can produce the (S)-enantiomers. nih.gov This technique offers operational simplicity and mild reaction conditions. nih.gov

Enzymatic and Chemoenzymatic Methods: Biocatalysis offers a powerful and highly selective route to enantiomerically pure amino acids. Phenylalanine ammonia (B1221849) lyases (PALs), for example, are enzymes that can be used for the asymmetric synthesis of phenylalanine derivatives. nih.govnih.gov While PALs naturally produce L-phenylalanines, researchers have developed chemoenzymatic cascade processes to synthesize D-phenylalanines in high yield and excellent optical purity from inexpensive starting materials like cinnamic acids. nih.govnih.gov These one-pot systems may couple the PAL-catalyzed amination with a deracemization step, which involves stereoselective oxidation and non-selective reduction to favor the D-configured product. nih.gov

Chiral Transient Directing Groups: A more recent strategy involves the use of a chiral transient directing group in transition-metal-catalyzed reactions. acs.org For instance, in palladium-catalyzed C-H functionalization, a chiral amino acid can be used as a transient directing group to guide the reaction to a specific stereochemical outcome. This approach is highly efficient as it avoids the need for separate steps to install and remove a covalently bonded directing group. acs.org

The following table summarizes various synthetic approaches for preparing chiral phenylalanine derivatives, highlighting the stereochemical control achieved.

| Synthetic Method | Catalyst/Reagent | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis | O-allyl-N-(9-anthracenmethyl) cinchoninium bromide | Glycine Schiff base and substituted benzyl (B1604629) bromides | (R)-α-amino acid derivatives | Good to Excellent | Excellent | nih.gov |

| Chemoenzymatic Cascade | Phenylalanine Ammonia Lyase (PAL) and l-amino acid deaminase (LAAD) | p-Nitrocinnamic acid | D-p-Nitrophenylalanine | 71% | 96% | nih.gov |

| Stereocontrolled Deuteration | N-phthaloyl protecting group | (S)-Phenylalanine | (R)-[2,3,3-2H3]Phenylalanine | - | ~95% dideuterated | semanticscholar.org |

| Palladium-Catalyzed Atroposelective C–H Vinylation | Pd(OAc)2 with l-tert-leucine (B554949) as a chiral transient directing group | Biaryl-2-aldehydes | Axially chiral vinylated biaryls | Up to 97% | Up to >99% | acs.org |

Influence of Stereoisomerism on Molecular Recognition and Ligand Binding

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical determinant of a molecule's ability to interact with biological targets. enamine.net The precise spatial orientation of functional groups on a molecule like this compound dictates how it fits into the binding site of a protein, such as an enzyme or a receptor. This concept, often described by the "lock and key" analogy, explains why different enantiomers of the same compound can exhibit vastly different biological activities. enamine.net

Research on phenylalanine derivatives provides clear examples of this principle. In a study involving macrocyclic tetrapeptides containing phenylalanine, different stereoisomers displayed distinct opioid activity profiles. nih.govnih.gov The stereochemistry of the phenylalanine residues within the peptide ring significantly influenced the molecule's affinity and functional activity at different opioid receptors (mu, delta, and kappa). nih.gov For instance, incorporating a D-phenylalanine residue at a specific position appeared to favor delta opioid receptor (DOR) agonist activity. nih.gov This demonstrates that subtle changes in the 3D structure can switch a molecule's pharmacological profile from an agonist to an antagonist or alter its receptor selectivity. nih.govnih.gov

Similarly, the interaction between a chiral perylene (B46583) bisimide (PBI) derivative and phenylalanine was found to be highly enantioselective. nih.govfrontiersin.org The D-PBI molecule could effectively discriminate between D- and L-phenylalanine, inducing significant changes in its aggregation state only in the presence of the D-enantiomer. nih.govfrontiersin.org This chiral recognition is attributed to a specific three-point interaction model where the spatial arrangement of the aromatic ring in D-phenylalanine allows for a favorable interaction with the PBI derivative, a process that is sterically hindered for L-phenylalanine. nih.gov

Computational studies, including docking and molecular dynamics, combined with biological assays, have further elucidated these interactions. For example, investigations into how phenylalanine derivatives modulate the activity of human tyrosinase, an enzyme involved in pigmentation, show that the positioning of substituent groups on the phenyl ring is a critical parameter for activity. dundee.ac.uk The combination of the amino acid moiety and the substitution pattern on the aromatic ring creates a unique pharmacophore that interacts with the binuclear copper active site of the enzyme. dundee.ac.uk

The following table illustrates how stereochemistry affects the biological activity of selected phenylalanine-containing compounds.

| Compound/System | Stereoisomer | Observed Effect | Reference |

|---|---|---|---|

| Cyclic Opioid Tetrapeptides | Isomers with D-Phe at position 1 | Generally favored delta opioid receptor (DOR) agonist activity. | nih.gov |

| Cyclic Opioid Tetrapeptides | cyclo[D-Phe-D-Pro-D-Phe-Trp] | Potent antinociception with no conditioned place preference or aversion. | nih.govnih.gov |

| Chiral Sensor (D-PBI) + Phenylalanine | D-Phenylalanine | Induces disaggregation of the D-PBI sensor, leading to a strong fluorescence signal. | nih.govfrontiersin.org |

| Chiral Sensor (D-PBI) + Phenylalanine | L-Phenylalanine | Negligible effect on the aggregation state and fluorescence of the D-PBI sensor. | nih.govfrontiersin.org |

| Phenylalanine Ammonia Lyase (PAL) Substrate | (S)-Phenylalanine | Natural substrate, undergoes anti-elimination of ammonia. | semanticscholar.org |

| Phenylalanine Ammonia Lyase (PAL) Substrate | (R)-Phenylalanine | Competitive inhibitor and poor substrate of the enzyme. | semanticscholar.org |

N Boc 2,3 Dimethoxy D Phenylalanine As a Chiral Building Block

Role in Peptide Synthesis Methodologies

N-Boc-2,3-dimethoxy-D-phenylalanine is classified as a chiral building block, a fundamental component in the chemical construction of peptides. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amino terminus of the D-phenylalanine derivative. This protection is crucial in peptide synthesis to prevent unwanted side reactions and to ensure the controlled, sequential addition of amino acids to form a specific peptide chain. The synthesis process typically involves the coupling of the carboxylic acid end of the Boc-protected amino acid to the free amino group of another amino acid or a growing peptide chain. orgsyn.orgnih.gov Following the coupling reaction, the Boc group is removed, usually under acidic conditions, to reveal a new amino terminus ready for the next coupling step. sigmaaldrich.com

The presence of the dimethoxy substitution on the phenyl ring and the D-chiral configuration are expected to impart unique properties to the peptides into which it is incorporated.

Integration into Peptide Sequences and Peptide-Based Therapeutic Agents (Non-Clinical Context)

The incorporation of non-natural amino acids like this compound into peptide sequences is a key strategy in medicinal chemistry to develop novel peptide-based therapeutic agents. While specific examples for this particular compound are not detailed in available research, the rationale for using such derivatives is to enhance properties like metabolic stability, receptor affinity, and bioavailability. The D-configuration, for instance, often confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.

The methoxy (B1213986) groups on the phenyl ring can influence the electronic and steric properties of the side chain, potentially leading to modified binding interactions with biological targets. Research on related compounds, such as Boc-3,4-dimethoxy-D-phenylalanine, highlights its utility as a building block for complex molecules with specific biological functions, aiming for improved yields and purity in peptide synthesis.

Contribution to Conformational Constraints in Peptide Design

Introducing structurally unique amino acids is a powerful tool for influencing the three-dimensional structure, or conformation, of a peptide. The specific stereochemistry and bulky nature of the substituted phenyl ring of this compound can impose significant conformational constraints on the peptide backbone. By restricting the rotational freedom around certain bonds, these constraints can help to stabilize specific secondary structures, such as β-turns or helical folds.

Application in Combinatorial Library Synthesis for Chemical Screening

Combinatorial chemistry involves the creation of large, diverse collections of compounds, known as chemical libraries, which can be screened for biological activity. This compound represents a specialized building block that could be used in the synthesis of peptide or peptidomimetic libraries.

The process would involve using this unique amino acid in combination with a multitude of other natural and non-natural amino acid building blocks. By systematically varying the components at each position in a peptide sequence, vast libraries can be generated. The inclusion of the 2,3-dimethoxy-D-phenylalanine moiety would introduce unique structural and functional diversity into the library, increasing the probability of discovering "hit" compounds with novel biological activities during high-throughput screening campaigns.

Utilization in Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While there is no specific documented use of this compound in this context, amino acids can be functionalized to participate in such reactions. For this compound to be used in bioorthogonal applications, its structure would need to be further modified to include a reactive handle, such as an azide, alkyne, or strained alkene. This functional group would be inert to biological molecules but could react specifically with a complementary probe for applications in cellular imaging, target identification, or drug delivery.

Applications in Peptidomimetic Design and Synthesis

Design Principles for Peptidomimetics Incorporating Unnatural Amino Acids

The rational design of peptidomimetics relies on the strategic substitution of natural amino acids with non-canonical ones to precisely control the molecule's three-dimensional shape, stability, and biological function. nih.gov This approach aims to create analogs with improved therapeutic potential. nih.govnih.gov

A primary challenge in peptide drug development is their rapid breakdown by proteases in the body. A highly effective strategy to combat this is the incorporation of D-amino acids. Since proteases are stereospecific for L-amino acids, the presence of a D-enantiomer at or near a cleavage site can significantly hinder enzymatic degradation, thereby extending the peptide's half-life. nih.govnih.gov

Furthermore, modifications to the amino acid side chain can enhance biological activity. Bulky or electronically modified side chains, such as the dimethoxy-substituted phenyl group in N-Boc-2,3-dimethoxy-D-phenylalanine, can influence membrane permeability and improve the binding affinity of the peptide towards its target protein by inducing favorable conformational changes. nih.gov N-terminal acetylation and C-terminal amidation are other common modifications that protect against exopeptidases and can improve a peptide's stability and potency. nih.govnih.gov

Table 1: Common Strategies to Enhance Peptide Stability

| Modification Strategy | Primary Purpose | Example |

|---|---|---|

| D-Amino Acid Substitution | Increase resistance to proteases | Replacing an L-amino acid with its D-enantiomer. nih.govnih.gov |

| N-Terminal Acetylation | Protect against aminopeptidases | Adding an acetyl group to the N-terminus. nih.gov |

| C-Terminal Amidation | Protect against carboxypeptidases | Converting the C-terminal carboxylic acid to an amide. nih.gov |

| Side-Chain Modification | Steric hindrance, altered lipophilicity | Introducing bulky or non-natural functional groups. nih.gov |

| Cyclization | Constrain conformation, block proteases | Forming a cyclic peptide via head-to-tail or side-chain linkage. nih.gov |

The biological function of a peptide is intrinsically linked to its three-dimensional structure. Unnatural amino acids are powerful tools for manipulating this structure. The incorporation of a D-amino acid can induce specific secondary structures, such as β-turns, which are crucial for receptor recognition in many bioactive peptides. nih.gov

The side chain of this compound offers distinct possibilities for influencing tertiary structure. The bulky 2,3-dimethoxy substitution on the phenyl ring restricts the rotational freedom (chi angles) of the side chain, locking it into a more defined orientation. This conformational constraint can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. nih.gov Moreover, the methoxy (B1213986) groups can alter the electronic properties of the aromatic ring, influencing non-covalent interactions like CH-π and π-π stacking, which are critical for stabilizing the folded structure of the peptide and its interaction with a binding partner. nih.govnih.gov Studies on other substituted phenylalanine analogs have shown that such electronic effects can control the global conformation of a peptide. nih.gov

This compound in the Construction of Peptidomimetic Scaffolds

Peptidomimetic scaffolds are frameworks designed to present amino acid side chains in a specific spatial arrangement that mimics a bioactive peptide conformation, such as an α-helix or β-sheet. researchgate.netnih.gov The goal is to create a more rigid and stable molecule that retains the essential pharmacophoric elements.

While specific research on the use of this compound in scaffold construction is not widely published, its properties make it a highly suitable candidate. Its D-configuration can be used to nucleate β-turn or β-hairpin structures, which are common motifs in protein-protein interactions. nih.gov The conformationally restricted side chain can serve as an anchor point, helping to pre-organize the peptide backbone into a desired fold. The Boc (tert-butyloxycarbonyl) protecting group facilitates its straightforward incorporation into peptide sequences using standard solid-phase or solution-phase synthesis methodologies. nih.govnih.gov The unique substitution pattern of the phenyl ring could also be exploited to create novel aromatic-backbone interactions that define new classes of peptidomimetic folds.

Impact on Receptor Binding Affinity and Selectivity in Peptidomimetic Ligands

The ultimate goal of peptidomimetic design is often to create a ligand with high affinity and selectivity for a specific biological target. The introduction of unnatural amino acids is a proven method for achieving this.

The specific contribution of the 2,3-dimethoxy-D-phenylalanine residue would be a combination of its stereochemistry and the electronic nature of its side chain. The D-amino acid configuration can alter the peptide backbone in a way that improves the fit within a receptor's binding pocket. nih.gov The dimethoxy substitutions provide both steric bulk and potential hydrogen bond accepting capabilities, which could lead to new, favorable contacts with the receptor surface that are not possible with natural phenylalanine.

Research on analogous compounds supports this potential. For instance, substituting the natural phenylalanine in opioid peptides with 2',6'-dimethylphenylalanine (Dmp) led to analogs with significantly improved receptor-binding affinity and selectivity. nih.gov This highlights how ortho-substitutions on the phenyl ring can enforce a conformation that is highly favorable for receptor interaction. It is therefore expected that the 2,3-dimethoxy pattern would similarly influence receptor recognition, potentially leading to enhanced potency and a more selective binding profile.

Table 2: Effects of Phenylalanine Analogs on Receptor Binding in Opioid Peptides

| Peptide Analog | Original Residue | Substituted Residue | Effect on Receptor Affinity/Selectivity | Reference |

|---|---|---|---|---|

| Dermorphin Analog | Phe³ | Dmp (2',6'-dimethylphenylalanine) | 5-fold increase in μ-receptor affinity | nih.gov |

| Endomorphin-2 Analog | Phe³ | Dmp | Promotes μ-receptor specificity | nih.gov |

This table shows data for an analogous substituted phenylalanine to illustrate the potential impact of such modifications. Dmp = 2',6'-dimethylphenylalanine.

Role As a Molecular Scaffold in Chemical Biology

Design and Synthesis of Novel Molecular Scaffolds Incorporating the Phenylalanine Moiety

The synthesis of molecular scaffolds often begins with versatile starting materials that allow for the systematic introduction of chemical diversity. N-protected amino acids, including phenylalanine derivatives, are frequently employed for this purpose. The general approach involves utilizing the amino acid's inherent functionalities—the carboxylic acid, the amino group (once deprotected), and the side chain—as points for chemical modification.

In theory, N-Boc-2,3-dimethoxy-D-phenylalanine could serve as a foundational element for novel scaffolds. The Boc protecting group provides stability during initial synthetic steps and can be selectively removed under acidic conditions to reveal the amine for further reactions. The carboxylic acid can be activated to form amide bonds with other molecules. The dimethoxy-substituted phenyl ring offers a specific steric and electronic environment that could influence the conformation and binding properties of the resulting scaffold. The synthesis of peptides and peptidomimetics often involves the coupling of such protected amino acids in a stepwise manner, which is a fundamental strategy for building molecular scaffolds.

Scaffold-Based Approaches for the Development of Targeted Compound Libraries

Scaffold-based design is a key strategy in the development of targeted compound libraries for drug discovery. This approach starts with a core molecular structure (the scaffold) that is known to interact with a biological target or possesses desirable properties. This scaffold is then systematically decorated with a variety of chemical substituents to create a library of related compounds.

While there is no specific information available detailing the use of this compound in large-scale targeted compound libraries, one can infer its potential role based on the principles of combinatorial chemistry. The D-configuration of the amino acid can impart resistance to enzymatic degradation, a desirable trait for therapeutic candidates. The dimethoxy substitution pattern could be explored for its influence on binding affinity and selectivity towards specific protein targets. The generation of a compound library would involve coupling a diverse set of chemical building blocks to the deprotected amine and activated carboxylate of the 2,3-dimethoxy-D-phenylalanine core.

Applications in Polymer Chemistry and Biomaterial Science (as a structural component)

Amino acids and their derivatives can be incorporated into polymers to create biomaterials with specific functionalities. The inclusion of amino acid moieties can enhance biocompatibility, biodegradability, and introduce specific recognition sites.

There are no specific research findings on the incorporation of this compound into polymers or biomaterials. However, phenylalanine-containing polymers have been synthesized and studied. In a hypothetical scenario, the this compound monomer could be polymerized after suitable modification to introduce polymerizable groups. The resulting polymer would feature the dimethoxyphenyl side chains, which could influence the material's bulk properties, such as hydrophobicity and thermal characteristics. Such materials could theoretically be explored for applications in tissue engineering or drug delivery, where the specific chemical features of the monomer unit could be leveraged.

Mechanistic Investigations of N Boc 2,3 Dimethoxy D Phenylalanine Derivatives

Studies on Protein and Enzyme Interactions (in vitro)

The interaction of N-Boc-phenylalanine derivatives with proteins and enzymes is a critical area of investigation. While direct studies on N-Boc-2,3-dimethoxy-D-phenylalanine are not extensively documented in publicly available literature, research on analogous structures provides significant insights into their potential binding behaviors.

Notably, various phenylalanine derivatives have been identified as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1) capsid (CA) protein. nih.gov These compounds function by binding to the capsid protein, which is essential for multiple stages of the viral life cycle. nih.gov Techniques such as surface plasmon resonance (SPR) have been employed to quantify the binding affinity of these derivatives. For instance, studies have shown that certain 4-methoxy-N-methylaniline substituted phenylalanine derivatives can bind preferentially to the HIV-1 CA hexamer over the monomer, a binding characteristic similar to the known inhibitor PF-74. nih.gov The binding of these derivatives often occurs in the interprotomer pocket of the hexamer. nih.gov

In the context of antibacterial research, dipeptides constructed from Boc-protected hydrophobic amino acids, including phenylalanine, have been synthesized and evaluated. nih.gov These molecules have demonstrated the ability to interact with and disrupt bacterial membranes. nih.gov Scanning electron microscopy (SEM) has revealed that some of these dipeptides can self-assemble into nanostructures, such as fibrils and spheres, which is believed to contribute to their membrane permeabilization effect. nih.gov

The following table summarizes the in vitro binding characteristics of representative phenylalanine derivatives.

| Compound/Derivative Class | Target Protein/Entity | Binding Characteristics | Analytical Method |

| 4-methoxy-N-methylaniline substituted phenylalanine | HIV-1 Capsid (CA) Hexamer | Preferential binding to hexamer over monomer | Surface Plasmon Resonance (SPR) |

| Indolin-5-amine substituted phenylalanine | HIV-1 Capsid (CA) Hexamer | Preferential binding to hexamer over monomer | Surface Plasmon Resonance (SPR) |

| Boc-Phe-Trp-OMe | Bacterial Membranes | Membrane permeabilization and disruption | Membrane Permeabilization Assays, SEM |

| Boc-Trp-Trp-OMe | Bacterial Membranes | Membrane permeabilization and disruption | Membrane Permeabilization Assays, SEM |

Elucidation of Molecular Mechanisms of Action (Non-Clinical Investigations)

The molecular mechanisms of N-Boc-phenylalanine derivatives are often linked to their ability to interfere with protein-protein interactions or disrupt biological structures.

For phenylalanine derivatives targeting the HIV-1 capsid, the mechanism involves binding to a conserved pocket at the interface between N-terminal and C-terminal domains of adjacent CA protomers. nih.gov This binding perturbs the delicate balance of capsid stability required for proper viral function. nih.gov The phenylalanine core of these inhibitors typically forms hydrogen bonds and hydrophobic interactions with key residues in the N-terminal domain, such as Asn57, Met66, and Leu69. nih.gov By occupying this critical binding site, the inhibitors can interfere with both the early and late stages of the HIV-1 life cycle. nih.gov

In the case of antibacterial Boc-protected dipeptides, the mechanism of action is attributed to their ability to compromise bacterial membrane integrity. nih.gov Membrane permeabilization assays have confirmed that these compounds can disrupt both the outer and inner membranes of bacteria. nih.gov This disruption is thought to be facilitated by the self-assembly of the dipeptides into nanostructures that interact with and create pores or defects in the lipid bilayer, leading to cell death. nih.gov

Characterization of Enzymatic Stability and Degradation Pathways of Derivatives

The stability of this compound and its derivatives is significantly influenced by the N-terminal Boc (tert-butoxycarbonyl) protecting group and any ester groups present. The Boc group is generally stable to most nucleophiles and basic conditions, which is why it is widely used in peptide synthesis. organic-chemistry.org However, it is labile under acidic conditions. organic-chemistry.org

From an enzymatic perspective, the tert-butyl ester moiety, which can be a component of these derivatives, is of particular interest. Research has shown that specific enzymes can selectively cleave this group. nih.gov Lipases and esterases containing a specific GGG(A)X-motif in their structure have demonstrated activity towards tertiary alcohols and their esters. nih.gov Notably, an esterase from Bacillus subtilis (BsubpNBE) and lipase (B570770) A from Candida antarctica (CAL-A) have been identified as effective biocatalysts for the hydrolysis of tert-butyl esters of protected amino acids. nih.gov This enzymatic cleavage occurs under mild conditions and typically leaves other protecting groups, such as the Boc group itself, intact. nih.gov

The degradation pathway, therefore, can be directed by specific enzymatic action on the carboxyl protecting group, while the core amide bond and the Boc group remain stable under these enzymatic conditions.

The table below details enzymes capable of hydrolyzing tert-butyl esters in protected amino acids.

| Enzyme | Source Organism | Substrate Example | Outcome |

| BsubpNBE | Bacillus subtilis | Boc-Tyr-O(t)Bu | High yield hydrolysis of the tert-butyl ester |

| CAL-A | Candida antarctica | Z-GABA-O(t)Bu | Good yield hydrolysis of the tert-butyl ester |

Computational Chemistry Approaches for Structure-Activity Relationship (SAR) Analysis and Ligand-Target Interactions

Computational chemistry provides powerful tools for understanding the structure-activity relationships (SAR) and ligand-target interactions of N-Boc-phenylalanine derivatives. Molecular dynamics (MD) simulations and docking studies are frequently used to rationalize experimental findings and guide the design of new compounds. nih.gov

In the development of HIV-1 capsid inhibitors based on a phenylalanine scaffold, computational studies have been instrumental. nih.gov MD simulations have been used to analyze the conformational stability of inhibitor-capsid complexes, confirming that the ligands remain stably bound in the target pocket over the simulation time. nih.gov These simulations reveal potential interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues of the capsid protein. For example, docking studies might show that the methoxy (B1213986) groups on the phenyl ring can form favorable interactions within the binding site. nih.gov

SAR analyses derived from these studies have yielded key insights. For instance, it has been observed that incorporating more fluoride (B91410) and methoxyl groups on the phenyl ring can enhance the potency of dimerized phenylalanine derivatives as HIV-1 capsid inhibitors. nih.gov However, these substitutions can also increase cytotoxicity. nih.gov The general principle that structure determines function is the foundation of SAR, where even minor changes to a molecule's structure can significantly alter its biological effects. youtube.com

Computational studies on L-phenylalanine itself have explored the non-covalent interactions that govern the conformational preferences of its dimers, providing a fundamental understanding that can be extended to more complex derivatives. researchgate.net

| Computational Method | Application | Key Findings/Insights |

| Molecular Dynamics (MD) Simulation | Analysis of inhibitor-HIV-1 CA complex stability | Confirmed stable binding of phenylalanine derivatives in the target pocket. nih.gov |

| Molecular Docking | Prediction of binding modes and interactions | Identified key hydrogen bonds and hydrophobic interactions with CA residues. nih.gov |

| Structure-Activity Relationship (SAR) Analysis | Guiding inhibitor optimization | Showed that adding methoxy groups can increase antiviral potency. nih.gov |

Future Research Trajectories for N Boc 2,3 Dimethoxy D Phenylalanine

Innovation in Synthetic Routes and Orthogonal Protecting Group Strategies

The synthesis of peptides and peptidomimetics relies heavily on the strategic use of protecting groups to prevent unwanted side reactions. biosynth.com The Boc group is a well-established protecting group for the α-amino function of amino acids, typically removed under acidic conditions. biosynth.comub.edu Future research could focus on developing more efficient and environmentally friendly methods for both the introduction and removal of the Boc group in the context of N-Boc-2,3-dimethoxy-D-phenylalanine.

A key area for innovation lies in the exploration of orthogonal protecting group strategies. biosynth.comiris-biotech.de Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using different chemical conditions. iris-biotech.de This is crucial for the synthesis of complex molecules with multiple functional groups. For instance, in solid-phase peptide synthesis (SPPS), the most common orthogonal combination is the Fmoc/tBu pair, where Fmoc is base-labile and tBu is acid-labile. biosynth.com

Future work could investigate the compatibility of the Boc group on this compound with a wider array of orthogonal protecting groups for other functionalities that might be introduced onto the molecule. This would enable the site-specific modification of the compound, opening up avenues for creating highly complex and branched structures. sigmaaldrich.comnih.gov For example, the use of protecting groups like Alloc (allyloxycarbonyl), which is removed by palladium catalysis, or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which is cleaved by hydrazine, in conjunction with the Boc group could be explored. iris-biotech.desigmaaldrich.com

| Protecting Group | Abbreviation | Cleavage Condition |

|---|---|---|

| tert-butyloxycarbonyl | Boc | Acid (e.g., TFA) |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine |

Expansion of Applications in Chemical Probe and Biosensor Design

The unique substitution pattern of this compound makes it an attractive scaffold for the design of chemical probes and biosensors. The dimethoxy-phenyl moiety can be further functionalized to incorporate reporter groups such as fluorophores or affinity tags.

Future research could focus on synthesizing derivatives of this compound that can act as selective probes for specific biological targets. For example, by attaching a fluorescent dye to the phenyl ring, it may be possible to create a probe that localizes to particular cellular compartments or binds to specific proteins, allowing for their visualization and study.

Furthermore, the incorporation of this amino acid into peptide sequences could lead to the development of novel biosensors. These biosensors could be designed to undergo a conformational change upon binding to a target molecule, resulting in a detectable signal, such as a change in fluorescence or an electrochemical response. The Boc-protected amine allows for controlled, step-wise assembly of such peptide-based sensors. sigmaaldrich.com

Development of Advanced Spectroscopic and Structural Techniques for Derivative Characterization

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their characterization will become increasingly important. While standard techniques like NMR, HPLC, and mass spectrometry are essential, future research could explore the application of more sophisticated methods.

For instance, advanced 2D and 3D NMR techniques could be employed to provide detailed structural information about the conformation of peptides and peptidomimetics containing this amino acid. Solid-state NMR could also be a valuable tool for studying the structure of these molecules in a solid or aggregated state.

X-ray crystallography will continue to be the gold standard for determining the precise three-dimensional structure of crystalline derivatives. Obtaining high-quality crystals of these compounds will be a key challenge and an area for future research. The structural insights gained from these techniques will be invaluable for understanding the structure-activity relationships of these molecules and for guiding the design of new derivatives with improved properties.

Exploration of Broader Biological Target Families for Peptidomimetic and Scaffold-Based Ligand Design

The structural features of this compound make it an excellent building block for the creation of peptidomimetics and scaffold-based ligands. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as increased stability and oral bioavailability.

Future research should aim to explore the potential of this compound-containing peptidomimetics to target a broader range of biological families. While research has been conducted on their potential as dopamine (B1211576) D3 receptor antagonists, there are many other receptor families, enzymes, and ion channels that could be targeted. nih.gov The design of bitopic ligands, which can bind to both an orthosteric and an allosteric site on a receptor, is a particularly promising area. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.